molecular formula C17H15N3OS B13143195 4-(Benzylsulfanyl)-6-(4-methylphenyl)-1,3,5-triazin-2(1H)-one CAS No. 62460-54-2

4-(Benzylsulfanyl)-6-(4-methylphenyl)-1,3,5-triazin-2(1H)-one

Katalognummer: B13143195
CAS-Nummer: 62460-54-2
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: IEFXWPRWDKGJSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that features a triazine ring substituted with benzylthio and p-tolyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(p-tolyl)-1,3,5-triazin-2(1H)-one with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the triazine ring under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The benzylthio group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The triazine ring may also play a role in binding to receptors or other proteins, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(p-tolyl)-1,3,5-triazin-2(1H)-one: Lacks the benzylthio group, which may result in different chemical and biological properties.

    6-(Methylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one: Similar structure but with a methylthio group instead of a benzylthio group.

    6-(Phenylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one: Contains a phenylthio group, which may alter its reactivity and applications.

Uniqueness

6-(Benzylthio)-4-(p-tolyl)-1,3,5-triazin-2(1H)-one is unique due to the presence of both benzylthio and p-tolyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

62460-54-2

Molekularformel

C17H15N3OS

Molekulargewicht

309.4 g/mol

IUPAC-Name

4-benzylsulfanyl-6-(4-methylphenyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C17H15N3OS/c1-12-7-9-14(10-8-12)15-18-16(21)20-17(19-15)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,19,20,21)

InChI-Schlüssel

IEFXWPRWDKGJSP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=O)N2)SCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.